molecular formula C6H9NO3 B13843137 N-Ethyl-2-hydroxysuccinimide-d5

N-Ethyl-2-hydroxysuccinimide-d5

Cat. No.: B13843137
M. Wt: 148.17 g/mol
InChI Key: PLQFPWUYWKWMJU-ZBJDZAJPSA-N
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Description

N-Ethyl-2-hydroxysuccinimide-d5 is a deuterated derivative of N-Ethyl-2-hydroxysuccinimide. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound has a molecular formula of C₆H₄D₅NO₃ and a molecular weight of 148.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-hydroxysuccinimide-d5 can be synthesized through the reaction of N-Ethyl-2-hydroxysuccinimide with deuterated reagents. The process typically involves the use of deuterated ethylamine and deuterated succinic anhydride under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-hydroxysuccinimide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted succinimide derivatives .

Scientific Research Applications

N-Ethyl-2-hydroxysuccinimide-d5 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Ethyl-2-hydroxysuccinimide-d5 involves its interaction with specific molecular targets. The compound can form covalent bonds with amino groups in proteins, leading to the formation of stable conjugates. This property makes it useful in bioconjugation techniques and protein labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-hydroxysuccinimide-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. The incorporation of deuterium atoms makes it particularly valuable in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

148.17 g/mol

IUPAC Name

3-hydroxy-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3/i1D3,2D2

InChI Key

PLQFPWUYWKWMJU-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)O

Canonical SMILES

CCN1C(=O)CC(C1=O)O

Origin of Product

United States

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